molecular formula C21H21N3O2 B2899684 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-92-6

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2899684
CAS No.: 851095-92-6
M. Wt: 347.418
InChI Key: UAAGRYJYIMQKAI-UHFFFAOYSA-N
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Description

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a phenyl group, a tetrahydronaphthalene moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Phenyl Group: This can be done through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the propanamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(pentan-3-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propanamide
  • 1-Phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine

Uniqueness

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of the oxadiazole ring, which is less common in similar compounds. This ring can impart distinct electronic properties and reactivity, making the compound valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-19(13-10-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-12-11-16-8-4-5-9-17(16)14-18/h1-3,6-7,11-12,14H,4-5,8-10,13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAGRYJYIMQKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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